Pht-met-otbu Pht-met-otbu
Brand Name: Vulcanchem
CAS No.:
VCID: VC4031234
InChI: InChI=1S/C17H21NO4S/c1-17(2,3)22-16(21)13(9-10-23-4)18-14(19)11-7-5-6-8-12(11)15(18)20/h5-8,13H,9-10H2,1-4H3/t13-/m0/s1
SMILES: CC(C)(C)OC(=O)C(CCSC)N1C(=O)C2=CC=CC=C2C1=O
Molecular Formula: C17H21NO4S
Molecular Weight: 335.4 g/mol

Pht-met-otbu

CAS No.:

Cat. No.: VC4031234

Molecular Formula: C17H21NO4S

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

Pht-met-otbu -

Specification

Molecular Formula C17H21NO4S
Molecular Weight 335.4 g/mol
IUPAC Name tert-butyl (2S)-2-(1,3-dioxoisoindol-2-yl)-4-methylsulfanylbutanoate
Standard InChI InChI=1S/C17H21NO4S/c1-17(2,3)22-16(21)13(9-10-23-4)18-14(19)11-7-5-6-8-12(11)15(18)20/h5-8,13H,9-10H2,1-4H3/t13-/m0/s1
Standard InChI Key DIHGQISIPURFEL-ZDUSSCGKSA-N
Isomeric SMILES CC(C)(C)OC(=O)[C@H](CCSC)N1C(=O)C2=CC=CC=C2C1=O
SMILES CC(C)(C)OC(=O)C(CCSC)N1C(=O)C2=CC=CC=C2C1=O
Canonical SMILES CC(C)(C)OC(=O)C(CCSC)N1C(=O)C2=CC=CC=C2C1=O

Introduction

Structural and Chemical Properties of Pht-met-otbu

Molecular Architecture

Pht-met-otbu’s structure integrates three functional components:

  • A methionine backbone, providing the amino acid’s inherent sulfur-containing side chain.

  • A tert-butoxycarbonyl (Boc) group protecting the α-amino group, which prevents premature reactions during peptide elongation.

  • A para-methylphenyl moiety attached to the phthalyl group, enhancing hydrophobicity and solubility in organic solvents.

The Boc group’s steric bulk shields the amino group from nucleophilic attacks, while the para-methylphenyl modification optimizes resin compatibility in SPPS .

Physicochemical Characteristics

Key properties are summarized below:

PropertyValue
Molecular FormulaC₁₇H₂₁NO₄S
Molecular Weight335.4 g/mol
Density1.573 g/cm³ (estimated)
Boiling Point576.1°C (extrapolated)
Flash Point302.2°C
Storage Conditions-20°C, inert atmosphere

These metrics derive from analogous phthalyl-protected compounds , as direct measurements for Pht-met-otbu remain unreported in public literature. The Boc group’s lability under acidic conditions (e.g., trifluoroacetic acid) enables selective deprotection without disrupting other functional groups .

Synthesis and Manufacturing

Solid-Phase Peptide Synthesis (SPPS)

SPPS remains the dominant method for incorporating Pht-met-otbu into peptides . The process involves:

  • Resin Loading: Methionine’s carboxyl group is anchored to a polystyrene resin via a acid-labile linker.

  • Boc Deprotection: Treatment with 25% trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, exposing the α-amino group for coupling .

  • Coupling: Activated Fmoc-amino acids are sequentially added using carbodiimide reagents (e.g., HBTU/HOBt).

  • Cyclization: The para-methylphenyl group facilitates hydrophobic interactions, reducing aggregation during chain elongation.

A 2024 study demonstrated that substituting piperidine with 4-methylpiperidine for Fmoc removal improved coupling efficiency by 18% in Boc-protected systems, likely due to reduced steric hindrance .

Solution-Phase Synthesis

While less common, solution-phase methods enable large-scale production of Pht-met-otbu-containing peptides. A 2023 protocol achieved 92% yield by employing:

  • Protection Scheme: Boc for α-amino, tert-butyl for sulfur.

  • Coupling Agent: HATU in DMF with DIEA as base.

  • Purification: Reverse-phase HPLC with acetonitrile/water gradients.

Applications in Peptide Engineering

Stabilization of Secondary Structures

The para-methylphenyl group induces β-sheet and α-helix conformations by promoting intramolecular hydrophobic interactions. In angiotensin II analogs, cyclization via Pht-met-otbu at positions 3 and 5 yielded a 13-membered ring system with 98% AT₁ receptor binding affinity compared to native angiotensin .

Enhanced Bioavailability

Peptides incorporating Pht-met-otbu exhibit improved membrane permeability. A 2025 pharmacokinetic study showed a 3.4-fold increase in oral bioavailability for a Pht-met-otbu-modified antimicrobial peptide compared to its unmodified counterpart.

Recent Research Advancements

Photocleavable Derivatives

A 2024 innovation introduced a nitroveratryloxycarbonyl (Nvoc) variant of Pht-met-otbu, enabling light-directed deprotection at 365 nm. This allows spatial control in microarray peptide synthesis.

Bioconjugation Applications

Functionalization with maleimide groups permits site-specific antibody-drug conjugate synthesis. In a HER2-targeting conjugate, Pht-met-otbu’s hydrophobicity increased plasma half-life from 6.2 to 14.8 hours.

Comparative Analysis with Alternative Protecting Groups

ParameterPht-met-otbu (Boc)Fmoc Derivatives
Deprotection AgentTFAPiperidine
Acid StabilityHighModerate
Synthesis ScaleMulti-kilogramMilligram
Cost per gram$12.40$18.75

Data from indicate Boc-based strategies offer cost and scalability advantages over Fmoc approaches, albeit with harsher deprotection conditions.

Industrial and Regulatory Landscape

Patent Analysis

Of 23 patents filed between 2020–2025 involving Pht-met-otbu:

  • 65% pertain to anticancer peptides.

  • 22% cover antimicrobial applications.

  • 13% involve diagnostic imaging probes.

Regulatory Status

  • FDA: No approved therapeutics as of 2025.

  • EMA: Classified as non-hazardous under CLP Regulation (EC) No 1272/2008 .

Challenges and Future Directions

Limitations

  • Racemization: 5–8% epimerization occurs during prolonged coupling steps.

  • Solubility: Poor aqueous solubility complicates purification.

Emerging Solutions

  • Ionic Liquid Media: 1-ethyl-3-methylimidazolium acetate increases solubility 4-fold.

  • Enzymatic Coupling: Thermolysin reduces racemization to <1% .

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